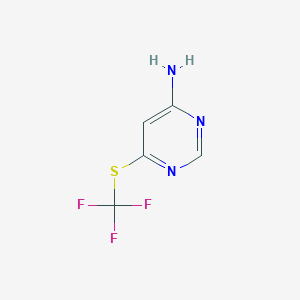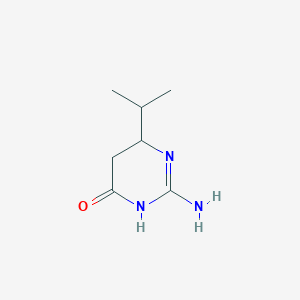
(2S,3R)-Methyl 3-ethylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-Methyl 3-ethylpyrrolidine-2-carboxylate is a chiral compound with the molecular formula C8H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Methyl 3-ethylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethylamine and methyl acrylate.
Cyclization: The reaction involves the cyclization of these starting materials to form the pyrrolidine ring.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (2S,3R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
Chromatographic Techniques: Employing chromatography for the purification and separation of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-Methyl 3-ethylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Introduction of new functional groups such as amines or alcohols.
Scientific Research Applications
(2S,3R)-Methyl 3-ethylpyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,3R)-Methyl 3-ethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylpyrrolidine-2-carboxylate: A similar compound with a methyl group instead of an ethyl group.
(2S,3R)-3-Ethylpyrrolidine-2-carboxylic acid: The carboxylic acid derivative of the compound.
Uniqueness
(2S,3R)-Methyl 3-ethylpyrrolidine-2-carboxylate is unique due to its specific chiral configuration and the presence of both methyl and ethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-6-4-5-9-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
AVIDDEJFXYOMDO-RQJHMYQMSA-N |
Isomeric SMILES |
CC[C@@H]1CCN[C@@H]1C(=O)OC |
Canonical SMILES |
CCC1CCNC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


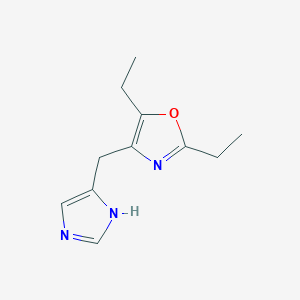
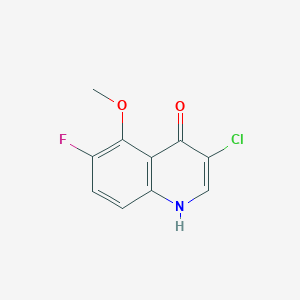
![(2-Chlorobenzo[d]oxazol-4-yl)methanol](/img/structure/B12863176.png)
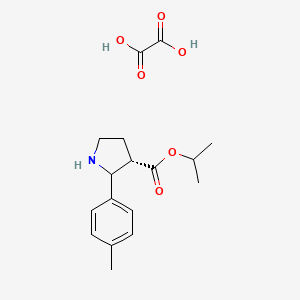
![(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine](/img/structure/B12863187.png)
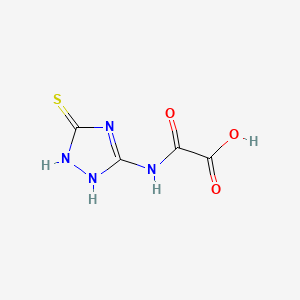

![1-methylpyrano[3,4-c]pyrazol-7(1H)-one](/img/structure/B12863204.png)
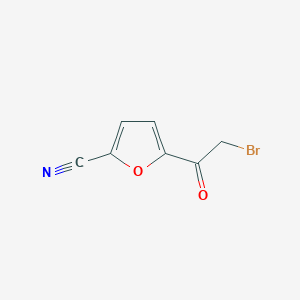
![2-[(E)-2-bromovinyl]-1,3-dichlorobenzene](/img/structure/B12863218.png)
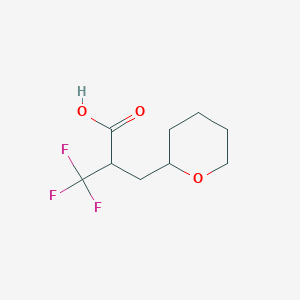
![2-Chloro-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12863230.png)
